molecular formula C14H22N2O2 B5555238 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane

1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane

Cat. No. B5555238
M. Wt: 250.34 g/mol
InChI Key: BGPDAHYZHQNDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazole derivatives involves strategic reactions that enable the incorporation of the isoxazole unit into complex molecules. A key approach includes the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst to efficiently synthesize 3,5-bis(het)arylisoxazoles, which are fundamental to developing β-lactamase-resistant antibiotics and could be relevant to the synthesis of the isoxazole part of the compound (Mary Antony P et al., 2020).

Molecular Structure Analysis

The structural analysis of isoxazole derivatives like 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane focuses on understanding the spatial arrangement and electronic distribution within the molecule. Studies involving similar compounds, such as the analysis of 2H-azirine and isoxazole photocleavages, offer insights into the electronic structures that influence the reactivity and stability of these compounds (Jun Cao, 2015).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, leveraging their unique electronic and structural characteristics. For example, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides demonstrates the reactivity of isoxazoles under transition metal catalysis, which could be applicable to modifications of the isoxazole unit in 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane (Kirill I Mikhailov et al., 2018).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. Studies on compounds like isoxazoloazaborines, which share structural similarities with 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane, help elucidate the impact of the isoxazole ring on these properties (Masato Tsuda et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane, including reactivity, stability, and interaction with other molecules, are influenced by its isoxazole and azocane components. Research on isoxazole-fused spiropyrrolidine oxindoles via 1,3-dipolar cycloaddition reactions demonstrates the versatility and reactivity of isoxazole derivatives in cycloaddition reactions, which could be relevant to understanding the chemical behavior of the target compound (Xiong-Wei Liu et al., 2016).

Scientific Research Applications

Carbonic Anhydrases Interaction

Neutron diffraction studies on carbonic anhydrases (CAs), which catalyze the hydration of CO2, have provided insights into the atomic details of drug binding, including the charged state of drugs like acetazolamide, a sulfonamide with high affinity for CA isoforms. This technique directly observes hydrogen atoms and maps H-bonding networks, contributing significantly to rational drug design (Fisher et al., 2012).

Isoxazole Chemistry in Drug Synthesis

Research into 1,3-dipolar cycloadditions of C-glycosyl nitrile oxides and acetylenes has led to the synthesis of disubstituted isoxazoles and triazoles, connecting C-glycosyl alpha-amino acids through rigid five-membered heterocycles. These compounds demonstrate the versatility of isoxazole chemistry in creating bioactive entities tethered through heterocycles, highlighting the compound's potential in medicinal chemistry (Dondoni et al., 2004).

Organocatalysis in Chemical Reactions

L-Proline has been found to act as an efficient organocatalyst in promoting one-pot three-component aza-Diels–Alder reactions, facilitating the synthesis of isoxazolyl tetrahydroquinolines or isoxazolo[2,3-a]pyrimidines. This showcases the role of isoxazole derivatives in organocatalytic reactions, offering a facile synthesis route at ambient temperatures under neutral conditions (Rajanarendar et al., 2012).

Antitumor Activity of Isoxazole Derivatives

The synthesis of isoxazolyl- and isothiazolylcarbamides from accessible isoxazol- and thiazol-carboxylic acids has been explored. Some of these compounds demonstrate high antitumor activity and can enhance the effect of cytostatic drugs, indicating the potential of isoxazole derivatives in cancer treatment (Potkin et al., 2014).

properties

IUPAC Name

azocan-1-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(2)12-10-13(18-15-12)14(17)16-8-6-4-3-5-7-9-16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPDAHYZHQNDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Isopropyl-5-isoxazolyl)carbonyl]azocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.